2-Chloroaniline hydrochloride
Overview
Description
2-Chloroaniline hydrochloride is a chlorinated derivative of aniline, primarily used in chemical synthesis and as an intermediate in the manufacture of dyes, pharmaceuticals, and pesticides. It is an aromatic amine with significant industrial and environmental relevance due to its use and production scale.
Synthesis Analysis
2-Chloroaniline hydrochloride can be synthesized from hydroquinone through alkylation, chlorination, nitration, and hydrogenation deoxidation steps, resulting in high purity and yield under optimized conditions (Chen Hong-bo, 2008). Furthermore, 2-chloroaniline can undergo electrochemical polymerization, indicating its versatility in different chemical syntheses and conditions (S. M. Sayyah et al., 2005).
Molecular Structure Analysis
The molecular structure of chloroaniline derivatives, such as N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, shows nearly planar conformations with intramolecular hydrogen bonds influencing the molecule's stability and reactivity. These structures are determined using crystallography and semi-empirical quantum mechanical calculations, indicating significant non-bonded steric interactions (Y. Elerman, M. Kabak, A. Elmali, 2002).
Chemical Reactions and Properties
Chloroaniline compounds undergo various chemical reactions, including degradation under ionizing radiation and interactions with reactive species like hydroxyl radicals, leading to different degradation mechanisms and products. These processes highlight the environmental impact and the chemical behavior of chloroaniline in wastewater treatment scenarios (Shizong Wang, Jianlong Wang, 2021).
Scientific Research Applications
Wastewater Treatment : 2-Chloroaniline hydrochloride is a typical organic pollutant in chemical wastewater, and studies have shown that ionizing radiation technology can be an effective method for its degradation. This method involves using hydrogen radicals, hydrated electrons, and hydroxyl radicals, each contributing differently to the degradation process. The treatment can significantly reduce the toxicity of wastewater containing 2-Chloroaniline hydrochloride (Wang & Wang, 2021).
Toxicology Studies : Research has focused on the nephrotoxicity (toxicity in the kidneys) of chloroaniline hydrochlorides, including 2-Chloroaniline hydrochloride, in animal models. These studies help in understanding the toxic effects of these compounds and their metabolites on renal function (Lo et al., 1994).
Environmental Remediation : Various studies have explored the degradation of chloroanilines, including 2-Chloroaniline, in environmental settings. Techniques such as ozonation, photolysis, and radiolysis in the presence of ozone have been examined for their efficacy in breaking down these compounds in water, thereby contributing to environmental remediation efforts (Winarno & Getoff, 2002).
Polymerization Studies : There has been research into the polymerization of chloroanilines, including the aqueous polymerization of 3-Chloroaniline, which might offer insights into similar processes for 2-Chloroaniline. These studies have implications for material science and industrial applications (Sayyah et al., 2001).
Bioremediation Approaches : Studies have shown that chloroanilines, such as 2-Chloroaniline, can be biologically dehalogenated in polluted aquifers under certain conditions. This suggests potential bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Safety And Hazards
Future Directions
Recent research has focused on the applications of substituted polyanilines and their blends and composites . The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .
properties
IUPAC Name |
2-chloroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIDRZFKRLQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-51-2 (Parent) | |
Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059668 | |
Record name | Benzenamine, 2-chloro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroaniline hydrochloride | |
CAS RN |
137-04-2 | |
Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-chloro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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